REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1.CI>CN(C)C=O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[CH:13][C:14]([O:16][CH3:1])=[O:15])=[CH:17][CH:18]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the total mixture stirred for a further 24 hours at room temperature before the solvent
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ether
|
Type
|
WASH
|
Details
|
The ethereal extracts were washed with saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the brine and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.73 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94283.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |